17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Description
Properties
IUPAC Name |
10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSMCIZMLWJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870020 | |
| Record name | 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-19-3 | |
| Record name | NSC741232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivatization of 17 Pyridin 3 Yl Androsta 5,16 Dien 3 Ol
Precursor Compounds and Starting Materials in Stereoselective Synthesis
Dehydroepiandrosterone (B1670201) (DHEA), an endogenous steroid hormone, serves as the principal and economically viable starting material for the synthesis of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol. researchgate.netjst.go.jp Its inherent stereochemistry provides a robust scaffold for subsequent modifications, ensuring the correct configuration of the final product. The synthesis typically begins with the protection of the 3β-hydroxyl group of DHEA, most commonly as an acetate (B1210297) ester, forming dehydroepiandrosterone-3-acetate (DHEA acetate). newdrugapprovals.orgnih.gov This protective step is crucial to prevent unwanted side reactions during the subsequent functionalization at the C17-ketone. The acetate derivative is a key precursor in the majority of synthetic routes. newdrugapprovals.orgclockss.org
Synthetic Strategies Employing 17-Enol Triflate Intermediates
A primary and well-established route to this compound involves the formation of a 17-enol triflate intermediate. clockss.orggoogleapis.com This method transforms the C17-ketone of a DHEA derivative into a highly reactive enol triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. googleapis.comgoogle.com
The process involves reacting a 3-protected DHEA, such as DHEA acetate, with a triflating agent. google.com Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) is the preferred reagent for this transformation. newdrugapprovals.orggoogle.com The reaction is typically conducted in an inert solvent at low temperatures, often in the presence of a non-nucleophilic base to neutralize the generated triflic acid. google.comnih.gov Historically, expensive bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) were used, but more cost-effective alternatives such as triethylamine (B128534) (TEA) have been developed. clockss.org The resulting intermediate, 3β-acetoxy-androsta-5,16-dien-17-yl trifluoromethanesulfonate, is often purified before proceeding to the coupling step to avoid by-products. googleapis.comnih.gov
| Parameter | Condition | Reference |
| Starting Material | Dehydroepiandrosterone-3-acetate (DHEA acetate) | newdrugapprovals.orgnih.gov |
| Triflating Agent | Trifluoromethanesulfonic anhydride (Triflic Anhydride) | newdrugapprovals.orggoogle.com |
| Base | 2,6-di-tert-butyl-4-methylpyridine (DTBMP), Triethylamine (TEA) | clockss.org |
| Temperature | Low temperature (e.g., 0°C to -20°C) | google.comnih.gov |
| Intermediate | 3β-acetoxy-androsta-5,16-dien-17-yl trifluoromethanesulfonate | googleapis.comnih.gov |
Incorporation of Halogenated Androsta-5,16-dien-3-ol Intermediates
As an alternative to the triflate route, synthetic strategies utilizing halogenated intermediates at the C17 position have been developed. These methods avoid the use of expensive and harsh triflating agents. nih.gov The most common halogenated intermediates are the 17-iodo and 17-bromo derivatives of androsta-5,16-dien-3β-ol. clockss.orgnih.gov
The synthesis of the 17-iodo intermediate, 17-iodo-androsta-5,16-dien-3β-ol, can be achieved from DHEA through the formation of a 17-hydrazone, which is then oxidized with iodine. nih.govnih.gov This vinyl iodide is then used in subsequent cross-coupling reactions. While this route is viable, it has been reported that the coupling reaction with the iodide intermediate can be significantly slower, sometimes requiring several days to reach completion. clockss.org More recently, the use of the 17-bromo derivative has been explored as a potentially more reactive alternative for the Suzuki coupling. nih.gov
| Intermediate | Precursor | Key Reagents | Advantage | Disadvantage | Reference |
| 17-Iodo-androsta-5,16-dien-3β-ol | DHEA | Hydrazine, Iodine, Tetramethylguanidine (TMG) | Avoids triflic anhydride | Slow coupling reaction kinetics | clockss.orgnih.gov |
| 17-Bromo-androsta-5,16-dien-3β-ol | DHEA derivative | N-Bromosuccinimide (NBS) or other brominating agents | Potential for faster coupling than iodide | Less commonly reported | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for C17 Functionalization
The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the C17 of the steroid and the C3 of the pyridine (B92270) ring. This is almost universally accomplished through a palladium-catalyzed cross-coupling reaction. nih.govdntb.gov.ua
The Suzuki-Miyaura coupling is the most frequently employed method for this transformation. researchgate.netmdpi.com This reaction involves the coupling of the steroidal 17-enol triflate or a 17-halo derivative with a pyridinyl boron compound. googleapis.comgoogle.com The most common coupling partner is diethyl(3-pyridyl)borane (B1298667). clockss.orggoogle.com
The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. rsc.org Optimization of the Suzuki coupling is critical for achieving high yields and purity. Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.netresearchgate.net
Catalyst: Common catalysts include bis(triphenylphosphine)palladium(II) dichloride and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). clockss.orggoogle.com
Ligand: Phosphine (B1218219) ligands such as triphenylphosphine (PPh₃) or more specialized ligands like Xphos are used to stabilize the palladium catalyst and facilitate the reaction cycle. clockss.orgnih.gov
Base: An aqueous base, such as sodium carbonate or lithium tert-butoxide, is required to activate the borane reagent for transmetalation. clockss.orgorganic-chemistry.org
Solvent: The reaction is often carried out in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane and water. clockss.orggoogleapis.com Green chemistry approaches have explored using water-PEG-400 solvent systems. researchgate.net
The kinetics of the Suzuki coupling can be influenced by several factors. As noted, coupling with a 17-iodo intermediate is significantly slower than with the corresponding triflate. clockss.org Yield enhancement strategies focus on optimizing the reaction conditions to maximize product formation and minimize side reactions.
Exploration of Alternative Synthetic Routes to the Androstadiene Scaffold
The synthesis of the androstadiene scaffold, the foundational structure of this compound, has been a subject of extensive research to improve efficiency, yield, and cost-effectiveness. While methods like the Suzuki coupling reaction have been traditionally employed, alternative pathways are sought to overcome limitations such as high costs and the formation of significant by-products.
Application of Bamford-Stevens Reaction Pathways
A notable alternative route for synthesizing the androstadiene scaffold involves the Bamford-Stevens reaction. clockss.orgwikipedia.orgjk-sci.com This reaction facilitates the conversion of tosylhydrazones, derived from ketones, into alkenes in the presence of a strong base. wikipedia.orgjk-sci.com This approach has been successfully applied to the synthesis of this compound, offering a distinct advantage over other methods.
One improved synthetic procedure starts with dehydroepiandrosterone and proceeds through a three-step process: the formation of a tosylhydrazone, a cross-coupling reaction, and acetylation. clockss.org Specifically, the Bamford-Stevens reaction is utilized with dehydroisoandrosterone-17-N-toluenesulfonylhydrazone as a key intermediate. clockss.org This pathway is advantageous because it avoids the formation of impurities commonly associated with other routes, such as those employing 17-enol triflate in Suzuki coupling reactions. clockss.org The mechanism of the Bamford-Stevens reaction differs significantly, thereby preventing the generation of by-products like androsta-3,5,16-trien-17-yl triflate and bis-steroidal compounds. clockss.org
The reaction conditions influence the products, with aprotic solvents typically yielding Z-alkenes and protic solvents producing a mixture of E- and Z-alkenes. wikipedia.orgjk-sci.com The choice of base is also critical; common bases include sodium methoxide, sodium hydride, and lithium hydride. jk-sci.comadichemistry.com The Bamford-Stevens reaction generally yields the more substituted, thermodynamically stable alkene, which is a key consideration in the synthesis of complex molecules like the androstadiene scaffold. jk-sci.comadichemistry.com
| Reaction Pathway | Key Intermediate | Common Base | Key Advantage |
| Bamford-Stevens | Dehydroisoandrosterone-17-N-toluenesulfonylhydrazone | Sodium methoxide | Avoids formation of triflate and bis-steroidal by-products. clockss.org |
| Suzuki Coupling | 17-enol triflate | 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or Triethylamine (TEA) | Established method, but can be costly and produce by-products. clockss.org |
| Suzuki Coupling | 17-iodo-androsta-5,16-dien-3β-ol | Not specified | Slower reaction time (requires 4 days) and difficult purification. clockss.org |
Chemical Derivatization to Prodrug Forms
This compound, also known as abiraterone (B193195), is a potent inhibitor of the enzyme CYP17A1, which is crucial for androgen biosynthesis. google.comacs.orgnih.gov To improve its therapeutic profile, it is chemically modified into a prodrug form. A prodrug is an inactive compound that is converted into an active drug within the body.
Strategic Acetylation for Enhanced Biological Delivery
The primary prodrug of this compound is its acetylated form, (3β)-17-(pyridin-3-yl)androsta-5,16-dien-3-yl acetate, commonly known as abiraterone acetate. clockss.orggoogle.comnih.gov This strategic acetylation of the 3β-hydroxyl group enhances the compound's bioavailability, allowing for more effective delivery and subsequent conversion to the active drug, abiraterone, in the body. clockss.orgnih.gov
The acetylation process is a straightforward chemical reaction. It typically involves treating this compound with an acetylating agent. A common laboratory and industrial method is the use of acetic anhydride in the presence of a base like dry pyridine. google.com The reaction can also be carried out using acetic acid with a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or thionyl chloride. google.com This conversion results in the formation of an ester, abiraterone acetate, which is more readily absorbed upon administration. nih.gov
| Acetylation Reagent | Base/Dehydrating Agent | Solvent | Reaction Time |
| Acetic anhydride | Pyridine | Pyridine | 24 hours google.com |
| Acetic acid | Dicyclohexylcarbodiimide (DCC) | Not specified | Not specified google.com |
| Acetic acid | Thionyl chloride | Not specified | Not specified google.com |
| Acetic acid | Phosphoryl chloride | Not specified | Not specified google.com |
| Acetic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | Not specified | Not specified google.com |
Molecular Mechanisms of Action and Enzyme Inhibition by 17 Pyridin 3 Yl Androsta 5,16 Dien 3 Ol
Potent and Selective Inhibition of Cytochrome P450 17A1 (CYP17A1)
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, hereafter referred to as abiraterone (B193195), is a highly effective and selective inhibitor of CYP17A1. nih.govnih.gov This enzyme is critical in steroidogenesis, possessing dual functions as both a 17α-hydroxylase and a C17,20-lyase. nih.govwikipedia.org Abiraterone's inhibitory action is significantly more potent than that of older inhibitors like ketoconazole. nih.gov The inhibition of CYP17A1 by abiraterone is considered irreversible, a characteristic that contributes to its sustained effect. nih.govnih.gov This irreversible binding is attributed to the presence of the 16,17-double bond in the steroidal structure of abiraterone. nih.gov
The potency of abiraterone's inhibition varies between the two enzymatic activities of CYP17A1. It demonstrates a higher selectivity for the 17α-hydroxylase function compared to the 17,20-lyase activity. wikipedia.org
| Target Enzyme Activity | Inhibitory Concentration (IC50) |
| 17α-hydroxylase | 2.5 nM wikipedia.org |
| 17,20-lyase | 15 nM wikipedia.org |
| CYP17 (human testis microsomes) | 72 nM chembk.com |
| Lyase activity (rat testis microsomes) | 5.8 nM chembk.com |
The interaction between abiraterone and CYP17A1 is characterized by a slow, tight-binding inhibition mechanism. nih.govnih.gov This process involves an initial weak binding of the inhibitor to the enzyme, which is then followed by a slow isomerization to a highly stable, high-affinity complex. nih.govnih.gov This results in a prolonged engagement with the enzyme, with an extended residence time of approximately 42 hours within the active site of CYP17A1. nih.govflinders.edu.au This protracted interaction ensures sustained target engagement even as systemic levels of the drug decrease. nih.govflinders.edu.au
The final high-affinity complex of CYP17A1 and abiraterone is exceptionally stable, as evidenced by a very low in vitro inhibition constant (Ki*) of 0.39 nM. nih.govnih.gov The 16,17-double bond within the abiraterone molecule is essential for this irreversible binding. nih.gov Steroidal inhibitors lacking this specific structural feature demonstrate reversible binding and their inhibitory effect is not enhanced by preincubation with the enzyme. nih.gov
| Kinetic Parameter | Value |
| Inhibition Constant (Ki*) | 0.39 nM nih.govnih.govresearchgate.net |
| Residence Time | 42 hours nih.govflinders.edu.au |
CYP17A1 is a crucial enzyme in the steroidogenic pathway, responsible for the conversion of C21 steroids into C19 steroids, which are the precursors to all androgens. wikipedia.orgnih.gov By inhibiting both the hydroxylase and lyase activities of CYP17A1, abiraterone effectively blocks this conversion at a critical juncture. patsnap.comwikipedia.org
The first enzymatic action of CYP17A1 is its 17α-hydroxylase activity, which involves the hydroxylation of pregnenolone (B344588) and progesterone (B1679170) at the 17α position. patsnap.comwikipedia.org This reaction is a prerequisite for the subsequent C17,20-lyase reaction. Abiraterone potently inhibits this initial step, thereby preventing the formation of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. patsnap.comwikipedia.org
Following 17α-hydroxylation, the C17,20-lyase activity of CYP17A1 cleaves the bond between C17 and C20, leading to the formation of the primary androgen precursors, dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). patsnap.comwikipedia.org Abiraterone's inhibition of this lyase activity is a key component of its mechanism, as it directly halts the production of these essential androgen building blocks. patsnap.comwikipedia.org The human fetal testicular P450c17 has shown a preference for the Δ⁵ steroidogenic pathway, converting 17α-hydroxypregnenolone to DHEA. nih.gov
The inhibition of CYP17A1 by abiraterone has profound consequences for androgen biosynthesis in all relevant tissues, including the testes, adrenal glands, and within prostate tumor tissues themselves, which can be a source of androgen production. zytigahcp.comyoutube.com This comprehensive blockade leads to a significant reduction in the circulating levels of androgens and their precursors. wikipedia.org Studies have demonstrated a dramatic decrease in key androgens following treatment with abiraterone acetate (B1210297). wikipedia.org
| Androgen Precursor | Percentage Reduction Relative to Castration Alone |
| Dehydroepiandrosterone (DHEA) | 97-98% wikipedia.org |
| Androstenedione | 77-78% wikipedia.org |
| Dihydrotestosterone (DHT) | 85% wikipedia.org |
| Testosterone (B1683101) | >95% (compared to control) chembk.com |
Impact on Steroidogenic Enzyme Cascade Pathways
Modulatory Effects on Androgen Receptor (AR) Signaling
In addition to its primary role as a CYP17A1 inhibitor, abiraterone also exhibits direct modulatory effects on the androgen receptor (AR). wikipedia.org It acts as a partial antagonist of the AR, which can be beneficial in hormone-sensitive conditions. wikipedia.org Furthermore, abiraterone has been shown to inhibit the proliferation of androgen receptor-positive prostate cancer cells and to suppress the expression of genes regulated by the androgen receptor. chembk.com
Abiraterone can displace ligands from both wild-type and certain mutant forms of the androgen receptor. chembk.com This activity is particularly relevant in the context of castration-resistant prostate cancer, where mutations in the AR can lead to its activation by other steroids or even by antiandrogens. nih.gov
| Androgen Receptor Type | Ligand Displacement (EC50) |
| Wild-Type AR | 13.4 µM chembk.com |
| T877A Mutant AR | 7.9 µM chembk.com |
Suppression of Androgen Receptor-Regulated Gene Expression
The antagonistic action of this compound on the androgen receptor, coupled with the reduction in androgen levels, leads to a significant suppression of the expression of androgen receptor-regulated genes. medchemexpress.com Research has demonstrated the downregulation of several key genes involved in prostate cancer cell growth and survival. Notably, the expression of genes such as prostate-specific antigen (PSA, encoded by the KLK3 gene), transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5) is significantly inhibited. medchemexpress.comnih.gov Furthermore, studies have shown decreased expression of other androgen-responsive genes including NKX3.1, Kallikrein-related peptidase 2 (KLK2), and others. medchemexpress.comnih.gov This broad suppression of the AR-driven transcriptional program underscores the compound's potent anti-androgenic activity.
| Gene Suppressed | Function | Reference |
| PSA (KLK3) | Prostate-specific antigen, a biomarker for prostate cancer | medchemexpress.comnih.gov |
| TMPRSS2 | Transmembrane protease, involved in cell-cell and cell-matrix interactions | medchemexpress.comnih.gov |
| FKBP5 | A co-chaperone that interacts with the androgen receptor | medchemexpress.comnih.gov |
| NKX3.1 | A transcription factor involved in prostate development and tumor suppression | medchemexpress.com |
| KLK2 | A kallikrein-related peptidase with high homology to PSA | nih.gov |
Differential Interactions with Wild-Type and Mutant Androgen Receptors
The efficacy of this compound can be influenced by the mutational status of the androgen receptor. While it effectively antagonizes the wild-type androgen receptor (WT-AR), its interaction with mutant forms of the AR can vary. For instance, the T878A (formerly T877A) mutation in the AR ligand-binding domain, which can be activated by progesterone, has been identified in the context of resistance to this compound. fda.gov Interestingly, this compound has been shown to be more potent in LNCaP cells, which express the T878A mutant AR, compared to VCaP cells with WT-AR, suggesting a complex interaction. nih.gov Conversely, it demonstrates substantial efficacy against the AR-F876L mutation. nih.gov
| Androgen Receptor Type | Interaction/Effect | IC50 Value (µM) | Reference |
| Wild-Type (WT-AR) | Competitive Binding | 7.6 | nih.gov |
| Wild-Type (WT-AR) | Transcriptional Inhibition | 9.4 | nih.gov |
| T878A (T877A) Mutant | More potent inhibition in LNCaP cells | 3.67 (LNCaP) vs 4.56 (VCaP) | nih.gov |
| F876L Mutant | Tumor Inhibition | 0.41 | nih.gov |
Investigation of Interactions with Other Cytochrome P450 Isoforms
In addition to its primary target, CYP17A1, this compound has been shown to interact with other cytochrome P450 (CYP) isoforms, which can have clinical implications. In vitro studies have demonstrated that it is a strong inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5. mdpi.com The inhibition of these enzymes, which are crucial for the metabolism of a wide range of drugs, highlights the potential for drug-drug interactions.
| Cytochrome P450 Isoform | Level of Inhibition (in vitro) | Reference |
| CYP1A2 | Strong | mdpi.com |
| CYP2C8 | Moderate | |
| CYP2C9 | Moderate | mdpi.com |
| CYP2C19 | Moderate | mdpi.com |
| CYP2D6 | Strong | mdpi.com |
| CYP3A4/5 | Moderate | mdpi.com |
Analysis of Effects on Ancillary Steroidogenic Enzymes (e.g., 3β-Hydroxysteroid Dehydrogenase, CYP11B1, CYP21A2)
The structural similarity of this compound to endogenous steroids results in its interaction with other enzymes involved in steroidogenesis beyond CYP17A1.
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This compound inhibits both 3β-HSD type 1 and type 2. nih.gov This is a significant secondary mechanism of action as 3β-HSD is essential for the conversion of DHEA to androstenedione, a key step in the synthesis of all active androgens. nih.govnih.gov The inhibition of 3β-HSD further contributes to the reduction of androgen levels.
CYP11B1 (Steroid 11β-hydroxylase): Inhibition of CYP11B1 by this compound has been reported. This enzyme is responsible for the final step in cortisol synthesis. Its inhibition can lead to a compensatory increase in adrenocorticotropic hormone (ACTH) and a subsequent rise in mineralocorticoid levels.
CYP21A2 (Steroid 21-hydroxylase): this compound also inhibits CYP21A2, an enzyme critical for the synthesis of cortisol and aldosterone. This off-target inhibition contributes to the side effect profile of the compound, particularly the mineralocorticoid excess. The compound is approximately 6.6-fold more selective for CYP17A1 over CYP21A2.
| Enzyme | Effect | IC50/Ki Value | Reference |
| 3β-HSD1 | Competitive Inhibition | Ki = 2.1 µM | nih.gov |
| 3β-HSD2 | Competitive Inhibition | Ki = 8.8 µM | nih.gov |
| CYP17A1 (17α-hydroxylase) | Inhibition | IC50 = 4.94 nM | |
| CYP21A2 | Inhibition | IC50 = 32.4 nM | |
| CYP11B1 | Inhibition | Not explicitly quantified in the provided results |
Structure Activity Relationship Sar Studies of 17 Pyridin 3 Yl Androsta 5,16 Dien 3 Ol Analogs
Critical Role of the C17 Pyridyl Moiety for Enzyme Inhibitory Potency
The defining structural feature of 17-(pyridin-3-yl)androsta-5,16-dien-3-ol for its biological activity is the heterocyclic pyridyl ring attached to the C17 position of the steroid nucleus. nih.gov X-ray crystallography studies have confirmed that the nitrogen atom within this pyridyl ring coordinates directly with the heme iron atom at the active site of the CYP17A1 enzyme. nih.gov This interaction is fundamental to the compound's mechanism of action, competitively inhibiting the enzyme and blocking androgen biosynthesis. nih.govnih.gov The planarity of the steroid's α-face, which packs against the I-helix of the enzyme, and hydrogen bonding from the 3β-hydroxyl group further stabilize this binding. nih.gov
Comparative Analysis of Positional Pyridyl Isomers (e.g., 2-, 3-, and 4-pyridyl Substituents)
The precise positioning of the nitrogen atom within the C17 aromatic ring is a stringent requirement for potent enzyme inhibition. Comparative studies of positional isomers have demonstrated that the 3-pyridyl configuration of the parent compound is optimal.
Analogs featuring a 2-pyridyl or 4-pyridyl substituent at the C17 position exhibit poor inhibitory activity against CYP17A1 when compared to the 3-pyridyl isomer. nih.gov This highlights the critical importance of the nitrogen's location at the meta-position of the ring, which allows for the ideal geometry and electronic distribution to form a strong, stable coordination complex with the enzyme's heme iron. The alternative placements in the 2- and 4-pyridyl isomers likely result in suboptimal binding orientation or steric hindrance within the active site, leading to a significant loss of inhibitory potency.
Preclinical Research and in Vitro / in Vivo Model Systems for 17 Pyridin 3 Yl Androsta 5,16 Dien 3 Ol
In Vitro Enzyme Inhibition Assays
The primary mechanism of action of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol is the inhibition of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. nih.gov In vitro assays have been instrumental in quantifying the potency and selectivity of this inhibition.
Studies in Human Testis Microsome Preparations
Research utilizing human testis microsomes has been crucial in determining the inhibitory activity of this compound on human CYP17A1. These studies have consistently demonstrated its potent inhibitory effects.
This compound has been shown to be a potent inhibitor of human CYP17A1, with reported IC50 values for 17α-hydroxylase activity around 4 nM. nih.gov Further studies have indicated a slight selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity, with IC50 values of 2.9 nM and 4 nM, respectively, representing a 1.4-fold selectivity. nih.gov One source reported an IC50 of 72 nM for CYP17 inhibition in human testis microsomes. chembk.com The compound acts as a slow, tight-binding inhibitor, initially binding weakly before isomerizing to a high-affinity complex with the enzyme. nih.gov
Table 1: In Vitro Inhibition of Human CYP17A1 by this compound
| Parameter | Activity | Value | Reference |
|---|---|---|---|
| IC50 | 17α-Hydroxylase | 4 nM | nih.gov |
| IC50 | 17,20-Lyase | 2.9 nM | nih.gov |
| IC50 | CYP17 (overall) | 72 nM | chembk.com |
Evaluation of Lyase Activity in Rat Testis Microparticle Models
In addition to human-derived systems, rat testis microparticle models have been employed to evaluate the inhibitory effects on 17,20-lyase activity. These models have corroborated the potent inhibitory capacity of this compound.
Studies using rat testis microparticles have demonstrated a potent inhibition of lyase activity, with a reported IC50 value of 5.8 nM. nih.govchembk.com This is significantly more potent than the nonsteroidal inhibitor ketoconazole. nih.gov The efficacy of abiraterone (B193195) in inhibiting murine CYP17A1 has been reported to be approximately 10-fold lower than its effect on the human enzyme. nih.gov
Table 2: Inhibition of Rat Testicular C17,20-Lyase by this compound
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 5.8 nM | nih.govchembk.com |
Cellular Models for Investigating Androgen Receptor-Positive Phenotypes
The downstream effects of CYP17A1 inhibition on androgen receptor (AR)-positive prostate cancer cells have been extensively studied using various cellular models. These studies have focused on cell proliferation and the modulation of AR-regulated gene expression.
Assessment of Cell Proliferation and Gene Expression Modulation
This compound has demonstrated direct effects on the proliferation of AR-positive prostate cancer cell lines and modulates the expression of key AR target genes.
In LNCaP cells, which are androgen-sensitive, abiraterone inhibits proliferation and androgen receptor-regulated gene expression. nih.gov The IC50 for inhibiting AR output in LNCaP cells is in the range of 100-300 nM. ascopubs.org In combination with simvastatin, 10 μM of abiraterone acetate (B1210297) resulted in over 85% inhibition of LNCaP C-81 cell proliferation. nih.gov Studies have also shown that abiraterone and its metabolite, Δ4-abiraterone (D4A), can reduce AR protein and mRNA expression. nih.gov
In VCaP cells, which also express wild-type AR, abiraterone has been shown to block H295R-induced cell growth in co-culture systems. nih.gov In androgen-independent VCaP-AI cells, abiraterone acetate alone at 10 μM reduced cell proliferation by about 15%, which increased to approximately 75% when combined with simvastatin. nih.gov
For androgen-independent cell lines like PC-3 and DU145, the anti-proliferative effects of abiraterone are less pronounced and often require higher concentrations. researchgate.netclinicsofoncology.org One study showed that 40 μM of abiraterone acetate induced cell death in about 34.6% of PC3 cells and 43.6% of DU145 cells. researchgate.net
Regarding gene expression, abiraterone treatment leads to a dose-dependent modulation of androgen-dependent genes. ascopubs.org In LNCaP cells, it has been shown to decrease the expression of AR-V7 mRNA. nih.gov Furthermore, in VCaP xenografts, D4A, a metabolite of abiraterone, is about 10-fold more potent than abiraterone in blocking the conversion of DHEA to androstenedione (B190577) (AD). nih.gov
Table 3: Effect of this compound on Prostate Cancer Cell Proliferation and AR Signaling
| Cell Line | Effect | Concentration | Finding | Reference |
|---|---|---|---|---|
| LNCaP | Inhibition of AR Output | 100-300 nM (IC50) | Potent inhibition of AR signaling | ascopubs.org |
| LNCaP C-81 | Proliferation Inhibition | 10 µM (with simvastatin) | >85% inhibition | nih.gov |
| VCaP-AI | Proliferation Inhibition | 10 µM | ~15% inhibition | nih.gov |
| PC-3 | Cell Death | 40 µM | ~34.6% | researchgate.net |
| DU145 | Cell Death | 40 µM | ~43.6% | researchgate.net |
In Vivo Preclinical Models for Hormonal Modulation
The anti-tumor efficacy of this compound has been validated in several in vivo preclinical models, primarily utilizing androgen-dependent cancer xenografts.
Application of Androgen-Dependent Cancer Xenograft Models
Xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, have provided critical data on the in vivo activity of abiraterone.
In LNCaP xenograft models, treatment with 100 mg/kg of abiraterone acetate resulted in significantly reduced tumor volumes compared to control. ascopubs.org Another study in LNCaP xenografts showed that abiraterone was as effective as finasteride (B1672673) at inhibiting tumor growth. nih.gov
Patient-derived xenograft (PDX) models, which are considered to more accurately reflect the heterogeneity of human tumors, have also been instrumental. In the LuCaP PDX series, abiraterone acetate treatment demonstrated a range of responses. For instance, in the LuCaP 136CR model, treatment led to a significant survival benefit, with median survival increasing from 6.8 weeks in the vehicle group to 21.8 weeks in the treated group. nih.govaacrjournals.org In the LuCaP 77CR model, median survival improved from 7 to 9.5 weeks. aacrjournals.org However, the LuCaP 35CR model showed minimal response to treatment. nih.govaacrjournals.org
Treatment with abiraterone also leads to a significant reduction in serum Prostate-Specific Antigen (PSA) levels in responsive xenograft models. In LuCaP 96CR and LuCaP 77CR models, a decrease in PSA was observed following treatment. aacrjournals.org In LuCaP35CR and LuCaP23CR xenografts, abiraterone strongly suppressed tumor androgens, with testosterone (B1683101) levels decreasing significantly. nih.gov
Table 4: Efficacy of this compound in Androgen-Dependent Xenograft Models
| Xenograft Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| LNCaP | 100 mg/kg Abiraterone Acetate | Significant reduction in tumor volume | ascopubs.org |
| LuCaP 136CR | Abiraterone Acetate | Median survival increased from 6.8 to 21.8 weeks | nih.govaacrjournals.org |
| LuCaP 77CR | Abiraterone Acetate | Median survival increased from 7 to 9.5 weeks | aacrjournals.org |
| LuCaP 35CR | Abiraterone Acetate | Minimal tumor inhibition and no survival benefit | nih.govaacrjournals.org |
| LuCaP 96CR & 77CR | Abiraterone Acetate | Decrease in serum PSA levels | aacrjournals.org |
| LuCaP 35CR & 23CR | Abiraterone | Strong suppression of tumor testosterone levels | nih.gov |
Monitoring of Endogenous Androgen Levels in Animal Studies
A primary focus of preclinical in vivo studies for this compound has been to quantify its effect on the circulating levels of androgens, most notably testosterone. These studies have been critical in demonstrating the compound's potent inhibition of CYP17A1, a key enzyme in the androgen biosynthesis pathway.
In studies involving male rats and mice, the administration of abiraterone acetate has been shown to cause a significant and dose-dependent reduction in plasma testosterone concentrations. fda.gov For instance, intraperitoneal administration in both mice and rats resulted in a suppression of plasma testosterone levels by over 90%. fda.gov Oral administration in rats also demonstrated a notable, albeit less pronounced, decrease in testosterone levels, with reductions of approximately 40% being reported. fda.gov These findings underscore the compound's systemic ability to disrupt androgen production. The reduction in testosterone is a direct consequence of the inhibition of CYP17A1, which is essential for the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively—key precursors to testosterone. fda.gov
The following table summarizes the observed effects of this compound (administered as abiraterone acetate) on endogenous androgen levels in preclinical animal models, based on available research findings.
| Animal Model | Route of Administration | Observed Effect on Testosterone Levels | Reference |
|---|---|---|---|
| Mice | Intraperitoneal | >90% reduction | fda.gov |
| Rats | Intraperitoneal | >90% reduction | fda.gov |
| Rats | Oral | ~40% reduction | fda.gov |
Analysis of Organometric Changes in Preclinical Animal Subjects
Consistent with its potent anti-androgenic activity, this compound has been shown to induce significant changes in the weight of androgen-sensitive organs in male animal models. The growth and maintenance of organs such as the prostate, seminal vesicles, and testes are highly dependent on circulating androgen levels. Consequently, the reduction in testosterone and other androgens following treatment with abiraterone acetate leads to atrophy of these tissues.
Preclinical studies in both mice and rats have documented a decrease in the absolute and relative weights of these androgen-dependent organs. fda.gov In male rats, administration of the compound led to reduced organ weights of the reproductive system. nih.gov This organometric data provides crucial in vivo evidence of the compound's pharmacological efficacy in targeting androgen signaling. The observed atrophy in these organs is a direct downstream effect of the depleted androgen levels caused by CYP17A1 inhibition.
The table below provides a summary of the reported organometric changes in preclinical animal subjects treated with this compound (administered as abiraterone acetate).
| Animal Model | Affected Organs | Observed Change | Reference |
|---|---|---|---|
| Mice | Prostate, Seminal Vesicles, Testes | Decreased organ weight | fda.gov |
| Rats | Prostate, Seminal Vesicles, Testes | Decreased organ weight | fda.gov |
| Rats | Reproductive System Organs | Reduced organ weights | nih.gov |
Metabolism and Biotransformation Pathways of 17 Pyridin 3 Yl Androsta 5,16 Dien 3 Ol and Its Prodrug
Prodrug Activation and In Vivo Hydrolytic Conversion
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol, commonly known as abiraterone (B193195), is administered orally as its acetylated prodrug, abiraterone acetate (B1210297). nih.govgoogle.com This prodrug form is designed to enhance bioavailability. Following administration, abiraterone acetate undergoes rapid and extensive conversion to its pharmacologically active form, abiraterone. nih.govyoutube.com This activation process occurs through in vivo hydrolysis, a chemical reaction where an ester bond is cleaved by reaction with water. nih.govnih.gov The hydrolysis of the acetate ester results in the formation of the active 3β-hydroxyl group of abiraterone. researchgate.net This conversion is not only critical for the drug's activity but also influences its absorption dynamics. nih.gov Studies have shown that the rapid hydrolysis in the intestinal environment can lead to supersaturated solutions of abiraterone, which creates a strong driving force for its absorption across the intestinal wall. nih.gov The conversion is efficient, with the prodrug being deacetylated in vivo to abiraterone. researchgate.net
Characterization of Hepatic and Extrahepatic Metabolic Fate
The metabolic journey of abiraterone is complex, involving processes in both the liver and extrahepatic tissues like the intestine. nih.govnih.gov After its formation from the prodrug, abiraterone is subject to extensive biotransformation through Phase I and Phase II metabolic reactions, leading to a variety of metabolites. researchgate.netnih.gov
The hydrolytic conversion of abiraterone acetate to abiraterone is mediated by a class of enzymes known as esterases. drugbank.comnih.gov These enzymes catalyze the cleavage of ester bonds. numberanalytics.comresearchgate.net While the specific esterases involved were not initially identified, recent research has shed light on their identity. drugbank.com Studies using human intestinal and liver microsomes have demonstrated significant abiraterone acetate hydrolase activity. nih.gov Research points to Arylacetamide deacetylase (AADAC) as a key enzyme responsible for the hydrolysis of abiraterone acetate in both the intestine and the liver. nih.govndriresource.org The positive correlation between AADAC expression levels and the rate of hydrolysis in human intestinal microsomes supports its significant role. nih.gov In addition to AADAC, pancreatic cholesterol esterase, secreted into the intestinal lumen, is also implicated in the conversion process. nih.gov The rapid action of these esterases in the intraluminal space is beneficial for the intestinal absorption of the active drug. nih.gov
Phase I biotransformation reactions introduce or expose functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis. youtube.com For abiraterone, a primary Phase I metabolic pathway involves the action of 3β-hydroxysteroid dehydrogenase (3βHSD). researchgate.netnih.govnih.gov This enzyme converts the 3β-hydroxy, Δ5 structure of abiraterone into a 3-keto, Δ4 configuration, resulting in the metabolite Δ4-abiraterone (D4A). researchgate.netnih.gov
Further oxidative metabolism also occurs. In vitro studies with rat liver microsomes have identified several oxidized metabolites. nih.gov Four isomeric metabolites (M1, M2, M3, and M4) were identified, each with a molecular weight 16 Da greater than abiraterone, indicating an oxidation reaction. nih.gov One of these, M4, was confirmed to be Abiraterone N-Oxide. nih.gov The two major circulating metabolites in human plasma are abiraterone sulfate (B86663) and N-oxide abiraterone sulfate, indicating that both sulfation (a Phase II reaction) and N-oxidation (a Phase I reaction, likely by CYP3A4) are significant pathways. drugbank.com
Phase II metabolism involves the conjugation of drug molecules with endogenous polar substances, rendering them more water-soluble and easier to excrete. drughunter.comupol.cz A key Phase II pathway for abiraterone and its active metabolites is glucuronidation, the attachment of glucuronic acid. nih.gov
Studies have demonstrated that abiraterone, as well as its active metabolites D4A and 5α-abiraterone, undergo glucuronidation to form glucuronide conjugates. nih.gov This process is primarily carried out in the liver, with minor activity observed in intestinal and kidney microsomal preparations. nih.gov The clinical relevance of this pathway is confirmed by the detection of abiraterone-glucuronide (Abi-G), D4A-glucuronide (D4A-G), and 5α-abiraterone-glucuronide (5α-Abi-G) in patients receiving abiraterone acetate therapy. nih.gov A screening of various UDP-glucuronosyltransferase (UGT) enzymes, which catalyze glucuronidation, identified UGT1A4 as the main enzyme responsible for the glucuronidation of abiraterone and its metabolites. nih.gov Besides glucuronidation, sulfation is another critical Phase II reaction, leading to the formation of abiraterone sulfate, a major, but inactive, circulating metabolite. nih.govdrugbank.com This reaction is mediated by the sulfotransferase enzyme SULT2A1. drugbank.com
Identification and Characterization of Active and Inactive Metabolites
The biotransformation of abiraterone results in a spectrum of metabolites, some of which are pharmacologically active, while others are inactive. nih.govnih.gov The two most abundant circulating metabolites in plasma are abiraterone sulfate and N-oxide abiraterone sulfate, both of which are considered pharmacologically inactive. nih.govdrugbank.com
In contrast, the metabolite Δ4-abiraterone (D4A) is not only active but demonstrates more potent anti-tumor activity than abiraterone itself. nih.govnih.gov However, the metabolic cascade continues from D4A. It can be further metabolized by 5α- and 5β-reductase enzymes. researchgate.netnih.gov The 5α-reduction of D4A leads to metabolites like 5α-abiraterone (also known as 3-keto-5α-abiraterone or 5α-abi), which is an androgen receptor agonist and may promote prostate cancer progression. nih.govascopubs.org Conversely, 5β-reduction renders the metabolites inactive and facilitates their clearance. nih.govamegroups.org
Table of Key Enzymes in Abiraterone Metabolism
| Enzyme | Metabolic Phase | Function | Location | Resulting Metabolite(s) |
| Esterases (e.g., AADAC) | Prodrug Activation (Hydrolysis) | Converts abiraterone acetate to abiraterone | Intestine, Liver | This compound |
| 3β-HSD | Phase I | Converts abiraterone to D4A | Tumors, Adrenals | Δ4-Abiraterone (D4A) |
| CYP3A4 | Phase I | N-oxidation | Liver | N-oxide abiraterone |
| SRD5A1/SRD5A2 | Phase I | 5α-reduction of D4A | Prostate Tissue | 5α-abiraterone (5α-abi) |
| SULT2A1 | Phase II | Sulfation of abiraterone | Liver | Abiraterone sulfate |
| UGT1A4 | Phase II | Glucuronidation of abiraterone and metabolites | Liver | Abiraterone-glucuronide, D4A-glucuronide |
The formation of Δ4-abiraterone (D4A) is a critical step in the metabolism of abiraterone. nih.gov This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). researchgate.netnih.govnih.gov The reaction transforms the 3β-hydroxyl group and the Δ5 double bond on the A-ring of the steroid nucleus of abiraterone into a 3-keto group and a Δ4 double bond, respectively. researchgate.netnih.gov This conversion has been demonstrated in mice and prostate cancer patients. nih.gov
D4A itself is a substrate for further metabolism, primarily by steroid 5α-reductase (SRD5A) enzymes. nih.govnih.gov SRD5A1 and SRD5A2 can irreversibly reduce D4A to 3-keto-5α-abiraterone (5α-abi). nih.govnih.gov This 5α-reduced metabolite is more abundant than D4A in some patients and possesses agonist activity at the androgen receptor. ascopubs.org D4A can also be converted into 5β-reduced metabolites, which are considered inactive. nih.govascopubs.org This complex pathway highlights how the initial active drug is converted into a more potent metabolite (D4A), which is then further transformed into both tumor-promoting (5α-abi) and inactive metabolites. nih.govascopubs.org
Formation and Significance of 3-Keto-5α-abiraterone (5α-Abi)
The metabolism of this compound (abiraterone), the active drug derived from its prodrug abiraterone acetate, involves several biotransformation pathways, leading to a variety of metabolites. Among these, the formation of 3-keto-5α-abiraterone (5α-Abi) is of significant clinical interest due to its biological activity that may counteract the therapeutic goals of abiraterone treatment.
Formation Pathway
The generation of 3-keto-5α-abiraterone is a multi-step enzymatic process. The pathway begins with the administration of the prodrug, abiraterone acetate, which is rapidly converted by esterases in the body to its active form, abiraterone. wikipedia.org Abiraterone, which has a Δ⁵, 3β-hydroxyl structure, is then metabolized by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD) into Δ⁴-abiraterone (D4A). nih.govaacrjournals.org This intermediate, D4A, is structurally analogous to endogenous steroids like testosterone (B1683101) and serves as a substrate for the enzyme 5α-reductase (SRD5A). nih.govnih.gov
The pivotal step in the formation of 5α-Abi is the irreversible reduction of D4A by 5α-reductase. amegroups.orgnih.gov Both isoforms of this enzyme, SRD5A1 and SRD5A2, are capable of facilitating this conversion. prostatecancertopics.com This reaction yields 3-keto-5α-abiraterone, also known as 17-(3-pyridyl)-5α-androst-16-en-3-one. wikipedia.orgwikiwand.com This metabolic conversion is significant because it shifts the molecular landscape from a potent anti-tumor agent (D4A) to a metabolite with tumor-promoting properties. nih.govnorthwestern.edu
Metabolic Conversion Pathway to 3-Keto-5α-abiraterone
Significance of 3-Keto-5α-abiraterone
The clinical significance of 3-keto-5α-abiraterone stems from its distinct biological activity. Unlike its precursors abiraterone and D4A, which inhibit androgen synthesis and/or antagonize the androgen receptor (AR), 5α-Abi acts as an AR agonist. nih.govnih.govresearchgate.net This means it can activate the androgen receptor, thereby promoting the expression of androgen-responsive genes and stimulating prostate cancer progression. wikipedia.orgresearchgate.net This agonistic activity directly opposes the intended anti-androgenic effect of abiraterone therapy.
Research has shown that 5α-Abi is not a minor metabolite. In clinical studies of patients with castration-resistant prostate cancer undergoing treatment with abiraterone, the serum concentrations of 3-keto-5α-abiraterone were found to be higher than those of its immediate precursor, D4A. nih.govnorthwestern.edunih.gov This abundance suggests that the metabolic pathway favoring 5α-Abi production is active in patients and could be a mechanism of therapeutic resistance. amegroups.org
The conversion of D4A to 5α-Abi is considered a critical juncture in abiraterone metabolism. While D4A has been shown to have more potent anti-tumor activity than abiraterone itself, its conversion to 5α-Abi negates this benefit. nih.govnih.gov The formation of 5α-Abi essentially redirects the therapeutic agent into a tumor-promoting compound. nih.gov This has led to investigations into co-administering abiraterone with 5α-reductase inhibitors, such as dutasteride, to block the formation of 5α-Abi. wikipedia.orgnih.gov Clinical trial data has demonstrated that this combination effectively depletes 3-keto-5α-abiraterone and its downstream metabolites while causing concentrations of the beneficial D4A metabolite to rise. nih.govnorthwestern.edunih.gov
Comparative Activity of Abiraterone and Key Metabolites
Table of Mentioned Compounds
Advanced Analytical Methodologies for Research and Characterization of 17 Pyridin 3 Yl Androsta 5,16 Dien 3 Ol
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatographic methods are the cornerstone for the analysis of 17-(pyridin-3-yl)androsta-5,16-dien-3-ol and its prodrug, abiraterone (B193195) acetate (B1210297), in bulk materials and pharmaceutical formulations. These techniques provide the necessary selectivity and sensitivity for accurate quantification and purity assessment.
Applications of High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is extensively employed for the routine analysis and quality control of this compound. Various HPLC methods have been developed and validated to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API). These methods are crucial for separating the main compound from any process-related impurities or degradation products. A typical HPLC system for this analysis utilizes a UV detector, with detection wavelengths commonly set at 235 nm or 251 nm to achieve optimal response for the analyte.
Utilization of Ultra-Performance Liquid Chromatography (UPLC)
To enhance the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC) has been adopted. UPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer significantly higher resolution, greater sensitivity, and faster run times compared to traditional HPLC. A rapid UPLC-MS/MS method has been developed to quantify abiraterone and its active metabolite, Δ4-abiraterone (D4A), in plasma within a 4-minute run time. nih.gov Another UPLC method for the estimation of abiraterone acetate in bulk and dosage forms utilizes a stationary phase of SB C8 (100 x 3.0 mm, 1.8 µm) and a mobile phase of 0.01N NaH2PO4 and acetonitrile (B52724) (60:40 v/v) at a flow rate of 0.3 ml/min. simsonpharma.com These UPLC methods are particularly advantageous in high-throughput settings, such as in therapeutic drug monitoring and pharmacokinetic studies.
Development of Reverse Phase HPLC (RP-HPLC) Methodologies
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation for this compound and its derivatives due to its compatibility with the non-polar nature of the steroidal backbone. A multitude of stability-indicating RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines.
These methods typically employ a C18 or C8 stationary phase. For instance, a robust RP-HPLC method for abiraterone acetate utilizes a Hypersil ODS C-18 column (150 mm x 4.6 mm, 5 µm) with an isocratic mobile phase of potassium phosphate (B84403) buffer and acetonitrile (40:60, v/v) at a flow rate of 1.0 mL/min. researchgate.netgoogle.com Another method employs a Kinetex C18 column (150 mm × 4.6 mm, 5 µ) with a gradient elution of a phosphate buffer (pH 3.1) and acetonitrile. nih.gov These methods have demonstrated linearity over a wide concentration range and are capable of separating the drug from its degradation products formed under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic degradation. researchgate.netnih.govchemicalbook.com
| Parameter | RP-HPLC Method 1 researchgate.netgoogle.com | RP-HPLC Method 2 chemicalbook.com |
| Column | Hypersil ODS C-18 (150 mm x 4.6 mm, 5 µm) | Princeton Merck-Hibar Purospher STAR (C18, 250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Potassium phosphate buffer: Acetonitrile (40:60, v/v) | Phosphate buffer (10 mM KH2PO4): Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 235 nm | 235 nm |
| Linearity Range | 25–250 µg/mL | 2-100 µg/mL |
| Accuracy (% Recovery) | 99.34 - 100.07% | 98 - 102% |
Spectrometric Techniques for Comprehensive Structural Elucidation and Purity Assessment
Spectrometric techniques are indispensable for the definitive identification of this compound, the characterization of its metabolites, and the assessment of its purity profile.
Mass Spectrometry (MS) and LC-MS/MS for Metabolite Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of this compound and its metabolites in biological matrices. These methods offer high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations.
Several LC-MS/MS methods have been developed to simultaneously determine abiraterone and its various steroidal metabolites in human serum and plasma. nih.govnih.govresearchgate.net These metabolites include the pharmacologically active Δ4-abiraterone (D4A) and 3-keto-5α-abiraterone, as well as inactive glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net The sample preparation for these analyses often involves protein precipitation or liquid-liquid extraction. nih.gov The chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases containing formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization. nih.gov Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov For instance, the MRM transition for abiraterone is often monitored as m/z 350.3 → 156.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Abiraterone | 350.3 | 156.1 |
| Abiraterone-d4 (Internal Standard) | 354.3 | 160.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation and confirmation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule.
While ¹H NMR provides information about the chemical environment and connectivity of protons, ¹³C NMR offers insights into the carbon skeleton of the molecule. chemicalbook.com For a complex steroidal structure like this compound, 2D NMR techniques are essential for complete structural assignment. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
Research on the metal complexes of abiraterone acetate has demonstrated the use of these advanced 2D NMR techniques (COSY, TOCSY, NOESY, ROESY, edited-HSQC, and HMBC) for the complete assignment of all proton and carbon signals and for determining the stereochemistry of the compound. nih.gov This comprehensive NMR analysis provides unequivocal proof of the molecular structure, confirming the connectivity of the pyridine (B92270) ring to the steroidal D-ring at position 17 and the presence of the double bonds at positions 5 and 16.
Q & A
Basic: What is the synthetic methodology for abiraterone, and why is the 3β-hydroxy-17-(3-pyridinyl) substitution critical for CYP17A1 inhibition?
Abiraterone is synthesized via a palladium-catalyzed cross-coupling reaction between a 17-enol triflate and diethyl(3-pyridyl)borane, optimized under anhydrous conditions in DMF/MeOH . The 3β-hydroxy group and 3-pyridinyl substituent at C17 are structurally essential:
- Mechanistic Role : The 3β-hydroxy group mimics the natural substrate pregnenolone, enabling competitive binding to CYP17A1’s active site .
- Substitution Specificity : The 3-pyridinyl group at C17 enhances binding affinity (IC₅₀ ~2.9 nM for lyase inhibition) compared to 2- or 4-pyridyl analogs, which show reduced potency (>1,000 nM) .
Advanced: How do crystallographic studies resolve contradictions in abiraterone polymorph stability and bioactivity?
Polymorph studies of abiraterone (e.g., Form I vs. II) reveal differences in hydrogen-bonding networks and packing efficiency, which influence solubility and dissolution rates . For example:
- SHELX Refinement : High-resolution X-ray diffraction (SHELXL) identifies distinct torsion angles in the pyridinyl-androstene backbone between polymorphs, correlating with thermodynamic stability .
- Bioactivity Implications : Metastable polymorphs may exhibit transiently higher bioavailability but require stabilization via co-crystallization to avoid phase transitions during formulation .
Basic: What analytical methods validate abiraterone’s purity and structural integrity during synthesis?
Key methods include:
- HPLC-MS : Quantifies residual palladium (<10 ppm) and detects byproducts like dehydroabiraterone (m/z 331.50) .
- ¹H/¹³C NMR : Confirms stereochemistry (e.g., 3β-OH vs. 3α-OH epimers) via coupling constants (J = 8–10 Hz for axial protons) and NOESY correlations .
- X-ray Diffraction : Validates the 16,17-diene conformation and 3β-acetate prodrug derivatization .
Advanced: How do structural modifications of abiraterone analogs (e.g., galeterone) address CYP17A1/AR dual targeting?
Galeterone (17-(1H-benzimidazol-1-yl)androsta-5,16-dien-3β-ol) exemplifies advanced optimization:
- Dual Mechanism : Combines CYP17A1 inhibition (IC₅₀ = 300 nM) with androgen receptor (AR) antagonism, overcoming resistance in AR-mutated prostate cancer .
- Synthetic Challenges : Introducing benzimidazole at C17 requires regioselective Suzuki-Miyaura coupling, avoiding N-alkylation byproducts .
- Data Contradictions : While galeterone shows superior in vitro potency, its in vivo efficacy is limited by rapid glucuronidation, necessitating prodrug strategies .
Basic: How does abiraterone acetate improve bioavailability, and what metabolic pathways govern its activation?
- Prodrug Design : The 3β-acetate group enhances lipophilicity (logP = 5.12), enabling intestinal absorption .
- Metabolism : Esterases in plasma/liver hydrolyze the acetate to release abiraterone, achieving peak plasma concentrations within 2–4 hours .
- Analytical Validation : LC-MS/MS distinguishes abiraterone (m/z 349.51) from metabolites like anhydroabiraterone (m/z 331.50) in pharmacokinetic studies .
Advanced: What experimental strategies resolve discrepancies in CYP17A1 inhibition assays (e.g., IC₅₀ variability)?
Contradictory IC₅₀ values (e.g., 2.9 nM vs. 800 nM) arise from assay conditions:
- Enzyme Source : Recombinant human CYP17A1 vs. microsomal fractions may differ in cofactor (NADPH) availability .
- Substrate Competition : Use of radiolabeled pregnenolone (³H) vs. fluorogenic proxies alters kinetic parameters .
- Standardization : Harmonize protocols using WHO reference standards (e.g., abiraterone acetate-D4 for internal calibration) .
Basic: What are the key structural determinants of abiraterone’s selectivity over other cytochrome P450 enzymes?
- Steroidal Scaffold : The androstene core prevents off-target binding to CYP3A4/CYP2D6, unlike non-steroidal inhibitors (e.g., ketoconazole) .
- Pyridinyl Interaction : The 3-pyridinyl group forms a π-π stacking interaction with Phe114 in CYP17A1, absent in other isoforms .
Advanced: How do computational models guide the design of abiraterone derivatives with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
